molecular formula C6H14N2O B3098831 N'-Hydroxy-3,3-dimethylbutanimidamide CAS No. 1344671-26-6

N'-Hydroxy-3,3-dimethylbutanimidamide

Cat. No.: B3098831
CAS No.: 1344671-26-6
M. Wt: 130.19 g/mol
InChI Key: NUVUYAGKANIOPX-UHFFFAOYSA-N
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Description

N'-Hydroxy-3,3-dimethylbutanimidamide (CAS: 1344671-26-6) is an amidine derivative featuring a hydroxyimino (-NHOH) group and two methyl substituents at the 3-position of the butanimidamide backbone . This compound is commercially available through multiple suppliers, indicating its relevance in synthetic chemistry and industrial applications .

Properties

IUPAC Name

N'-hydroxy-3,3-dimethylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,3)4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVUYAGKANIOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-3,3-dimethylbutanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylbutanamide with hydroxylamine under acidic or basic conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for N’-Hydroxy-3,3-dimethylbutanimidamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-3,3-dimethylbutanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-Hydroxy-3,3-dimethylbutanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Hydroxy-3,3-dimethylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and proteins, influencing biological processes and pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and applications of N'-Hydroxy-3,3-dimethylbutanimidamide and related compounds:

Compound Name Key Substituents/Features Potential Applications Reference(s)
This compound 3,3-dimethyl butanimidamide backbone, -NHOH Ligand in coordination chemistry, synthetic intermediate
N'-Hydroxy-2-methoxypentanimidamide Methoxy group at 2-position Modified solubility, pharmaceutical intermediates
N'-Hydroxy-3,4,5-trimethoxybenzene-1-carboximidamide Aromatic ring with methoxy groups Enhanced stability, potential bioactivity
3-(Dimethylamino)-N'-hydroxybutanimidamide hydrochloride Dimethylamino group, hydrochloride salt Improved solubility for industrial synthesis
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide core, N,O-bidentate group Metal-catalyzed reactions

Reactivity and Coordination Chemistry

  • Hydroxyimino Group: The -NHOH group in this compound enables metal coordination, analogous to hydroxamic acids (e.g., compounds 6–10 in ), which are known for antioxidant properties and metal chelation .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., 3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride) exhibit enhanced water solubility compared to the free base form .
  • Stability : Aromatic derivatives (e.g., N'-Hydroxy-3,4,5-trimethoxybenzene-1-carboximidamide) may display greater thermal stability due to resonance effects .

Challenges and Limitations

  • Synthetic Complexity : Introducing dimethyl groups requires precise control to avoid side reactions, as seen in the synthesis of 3-chloro-N-phenyl-phthalimide derivatives .
  • Limited Direct Data: While commercial availability is confirmed , detailed spectroscopic or crystallographic data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

N'-Hydroxy-3,3-dimethylbutanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key activities include:

  • Tyrosinase Inhibition : The compound demonstrates potent tyrosinase inhibitory activity with an IC50 value of 3.7 μM. This property suggests potential applications in cosmetic formulations aimed at skin lightening and hyperpigmentation treatment .
  • Matrix Metalloproteinase Inhibition : Similar compounds have shown inhibitory effects on matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition is crucial in cancer metastasis and tissue remodeling .
  • Antibacterial and Antiviral Activities : N'-Hydroxy derivatives have exhibited antibacterial and anti-HIV properties, indicating their potential use in treating infectious diseases .

The biological activity of this compound is attributed to its unique structural features, particularly the hydroxyl group and amide moiety. These functional groups enhance the compound's reactivity and binding affinity to various biomolecular targets.

  • Interaction with Enzymes : The hydroxyl group is believed to facilitate interactions with active sites of enzymes such as tyrosinase and MMPs, leading to effective inhibition .
  • Cellular Uptake and Bioavailability : Research indicates that modifications to the compound can improve its permeability across cellular membranes, enhancing its bioavailability and efficacy in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Tyrosinase Inhibition Study :
    • A study evaluated the inhibitory effects of various hydroxamic acid derivatives on tyrosinase. This compound was among the most potent inhibitors, suggesting its potential use in skin whitening products .
  • Antimicrobial Activity :
    • In vitro assays demonstrated that derivatives of N'-Hydroxy compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
  • Cancer Research :
    • Compounds similar to this compound have been tested for their ability to inhibit cancer cell migration and invasion through MMP inhibition. Results indicate that these compounds can significantly reduce metastatic potential in cancer models .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityIC50 Value (μM)Reference
Tyrosinase Inhibition3.7
MMP InhibitionVaries
Antibacterial ActivityVaries
Anti-HIV ActivityVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-Hydroxy-3,3-dimethylbutanimidamide
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N'-Hydroxy-3,3-dimethylbutanimidamide

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